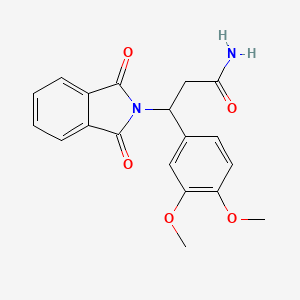

CC-1069

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

167887-03-8 |

|---|---|

Molecular Formula |

C19H18N2O5 |

Molecular Weight |

354.4 g/mol |

IUPAC Name |

3-(3,4-dimethoxyphenyl)-3-(1,3-dioxoisoindol-2-yl)propanamide |

InChI |

InChI=1S/C19H18N2O5/c1-25-15-8-7-11(9-16(15)26-2)14(10-17(20)22)21-18(23)12-5-3-4-6-13(12)19(21)24/h3-9,14H,10H2,1-2H3,(H2,20,22) |

InChI Key |

GKPXSGPDRIUIAD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C(CC(=O)N)N2C(=O)C3=CC=CC=C3C2=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

RSU-1069's Mechanism of Action on DNA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

RSU-1069 is a bioreductive drug and radiosensitizer characterized by a dual mechanism of action on DNA, stemming from its unique chemical structure which combines a 2-nitroimidazole (B3424786) ring and an aziridine (B145994) moiety. This guide provides a comprehensive overview of the core mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development applications. Under aerobic conditions, RSU-1069 acts as a monofunctional alkylating agent via its aziridine ring. In the hypoxic environments characteristic of solid tumors, the 2-nitroimidazole component undergoes bioreduction to a reactive species that, in concert with the aziridine, induces more complex and lethal DNA damage, including DNA cross-links. This hypoxia-selective activation makes RSU-1069 a potent cytotoxic agent against oxygen-deficient cancer cells and an effective radiosensitizer.

Core Mechanism of Action

RSU-1069's interaction with DNA is a two-pronged assault, dictated by the cellular oxygen concentration.

-

Aerobic Conditions: Monofunctional Alkylation Under normal oxygen levels (normoxia), the primary mechanism of action is the direct alkylation of DNA by the aziridine ring. This process involves the nucleophilic attack by DNA bases on the strained three-membered aziridine ring, leading to the formation of a covalent adduct. This results in monofunctional lesions on the DNA strand.[1][2]

-

Hypoxic Conditions: Bioreductive Activation and Bifunctional Activity In the absence of sufficient oxygen, the 2-nitroimidazole ring of RSU-1069 is reduced by intracellular reductases, such as NADPH:cytochrome P450 reductase. This bioreduction process generates a highly reactive nitroso or hydroxylamine (B1172632) intermediate. This reduced species can then interact with DNA, causing strand breaks.[3][4] Crucially, the presence of both the reduced nitroimidazole and the aziridine moiety allows for bifunctional activity, leading to the formation of DNA interstrand cross-links.[1][4] These cross-links are particularly cytotoxic as they prevent the separation of DNA strands, thereby inhibiting essential cellular processes like replication and transcription. The bioreduction of RSU-1069 significantly enhances its cytotoxicity under hypoxic conditions.[4][5][6]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the cytotoxicity and radiosensitizing efficacy of RSU-1069.

Table 1: Comparative Cytotoxicity of RSU-1069 and Misonidazole (B1676599)

| Cell Line | Condition | Agent | Toxicity Relative to Misonidazole | Hypoxic:Aerobic Toxicity Ratio | Reference |

| CHO (wild type) | Aerobic | RSU-1069 | ~50x more toxic | ~80 | [4] |

| CHO (wild type) | Hypoxic | RSU-1069 | ~250x more toxic | ~80 | [4] |

| CHO (repair-deficient) | Aerobic | RSU-1069 | - | ~900 | [4] |

| CHO (repair-deficient) | Hypoxic | RSU-1069 | - | ~900 | [4] |

| HeLa | Aerobic vs. Hypoxic | RSU-1069 | - | ~20 | [5] |

Table 2: Radiosensitization Enhancement Ratios (ER) of RSU-1069 vs. Misonidazole in Hypoxic Cells

| Cell Line | RSU-1069 Concentration | Misonidazole Concentration | RSU-1069 ER | Misonidazole ER | Reference |

| V79 | 0.5 mmol dm-3 | 0.5 mmol dm-3 | 3.0 | 1.6 | [7] |

| Not Specified | 0.2 mM | 0.2 mM | 2.2 | 1.5 | [8] |

| V79 | 2.5 mmol dm-3 | 2.5 mmol dm-3 | ~1.5 (up to 1s pre-irradiation) | ~1.5 (up to 1s pre-irradiation) | [9] |

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of RSU-1069's mechanism of action on DNA.

In Vitro Cytotoxicity Assay (Clonogenic Survival Assay)

This assay is used to determine the cytotoxic effects of RSU-1069 under aerobic and hypoxic conditions.

-

Cell Culture: Chinese Hamster Ovary (CHO) or HeLa cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Drug Treatment:

-

Cells are seeded into culture dishes and allowed to attach.

-

For hypoxic conditions, the dishes are placed in an airtight chamber which is then flushed with a mixture of 95% N2 and 5% CO2 to achieve hypoxia.

-

RSU-1069 is added to the culture medium at various concentrations.

-

Cells are incubated with the drug for a specified period (e.g., 1-3 hours) at 37°C.

-

-

Clonogenic Survival:

-

After drug exposure, the cells are washed, trypsinized, and re-seeded at a low density into fresh culture dishes.

-

The dishes are incubated for 7-10 days to allow for colony formation.

-

Colonies are fixed with methanol (B129727) and stained with crystal violet.

-

The number of colonies with more than 50 cells is counted.

-

The surviving fraction is calculated as the ratio of the number of colonies formed in the treated group to that in the untreated control group.

-

DNA Strand Break Analysis (Alkaline Elution Assay)

This technique is employed to quantify single-strand breaks (SSBs) and alkali-labile sites in DNA.

-

Cell Labeling and Treatment:

-

Cells (e.g., V79) are pre-labeled with a radioactive DNA precursor, such as [14C]thymidine, for one to two cell cycles.

-

The labeled cells are treated with RSU-1069 under either aerobic or hypoxic conditions for a defined period (e.g., up to 4 hours).

-

-

Cell Lysis and DNA Elution:

-

A known number of treated cells are loaded onto a polycarbonate filter.

-

The cells are lysed on the filter using a lysis solution (e.g., containing sodium dodecyl sulfate (B86663) and proteinase K).

-

The DNA is then eluted from the filter with an alkaline buffer (e.g., pH 12.1). The high pH denatures the DNA and introduces breaks at alkali-labile sites.

-

Fractions of the eluate are collected over time.

-

-

Quantification:

-

The amount of DNA in each fraction and remaining on the filter is determined by scintillation counting.

-

The rate of elution is proportional to the number of DNA single-strand breaks. The results are often expressed in "rad-equivalents," by comparing the elution rate to that produced by known doses of ionizing radiation.

-

DNA Cross-linking Analysis (Modified Comet Assay)

The comet assay (single-cell gel electrophoresis) can be adapted to detect DNA interstrand cross-links.

-

Cell Treatment and Irradiation:

-

Cells are treated with RSU-1069.

-

Following treatment, the cells are exposed to a fixed dose of ionizing radiation (e.g., X-rays) on ice. This introduces a known number of random DNA strand breaks.

-

-

Embedding and Lysis:

-

The cells are embedded in low-melting-point agarose (B213101) on a microscope slide.

-

The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

-

-

Alkaline Unwinding and Electrophoresis:

-

The slides are placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.

-

Electrophoresis is performed at a low voltage. DNA with strand breaks will migrate out of the nucleoid, forming a "comet tail," while undamaged or cross-linked DNA will migrate more slowly.

-

-

Visualization and Analysis:

-

The DNA is stained with a fluorescent dye (e.g., SYBR Green).

-

The comets are visualized using a fluorescence microscope and analyzed with image analysis software.

-

The extent of DNA cross-linking is inversely proportional to the comet tail moment (a measure of DNA migration). A decrease in the tail moment compared to the irradiated control indicates the presence of interstrand cross-links.

-

Mandatory Visualizations

Signaling Pathways and Logical Relationships

Caption: Dual mechanism of RSU-1069 action on DNA under aerobic and hypoxic conditions.

Experimental Workflows

Caption: Experimental workflow for the Alkaline Elution Assay to detect DNA strand breaks.

Caption: Workflow for the modified Comet Assay to detect DNA interstrand cross-links.

References

- 1. Enhancement of DNA damage in mammalian cells upon bioreduction of the nitroimidazole-aziridines RSU-1069 and RSU-1131 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. A comparison of the techniques of alkaline filter elution and alkaline sucrose sedimentation used to assess DNA damage induced by 2-nitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Studies on the toxicity of RSU-1069 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Studies of the in vivo and in vitro cytotoxicity of the drug RSU-1069 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Studies of the in vivo and in vitro cytotoxicity of the drug RSU-1069 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Studies on the mechanisms of the radiosensitizing and cytotoxic properties of RSU-1069 and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Radiation sensitization and chemopotentiation: RSU 1069, a compound more efficient than misonidazole in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Variation of the radiosensitizing efficiency of RSU-1069 with pre-irradiation contact times: a rapid mix study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure of RSU-1069

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure of RSU-1069, a significant compound in the field of cancer therapy research. RSU-1069 is a dual-function bioreductive agent and radiosensitizer, meaning it can be selectively activated in the low-oxygen (hypoxic) environments characteristic of solid tumors, and it can also make cancer cells more susceptible to radiation therapy.[1][2] Its unique chemical architecture is central to its therapeutic potential.

Core Chemical Identity

RSU-1069 is chemically identified as 1-(2-nitro-1-imidazolyl)-3-aziridino-2-propanol .[3][4][5] This nomenclature precisely describes the arrangement of its constituent functional groups. The molecule is a derivative of misonidazole (B1676599), another well-known radiosensitizer.[1][3][4]

The fundamental structure of RSU-1069 is characterized by two key reactive moieties integrated into a single molecular entity:

-

A 2-nitroimidazole (B3424786) ring: This group is responsible for the compound's electron-affinic properties, which are crucial for its radiosensitizing effects.[6] Under hypoxic conditions, the nitro group can be reduced to form highly reactive species that are toxic to cells.[1]

-

An aziridine (B145994) ring: This three-membered heterocyclic amine is an alkylating agent.[1][3] Alkylating agents are a class of compounds that can covalently bind to biological macromolecules like DNA. This binding can induce DNA damage, leading to cell death.[7][8]

The combination of these two functional groups in RSU-1069 creates a potent bifunctional agent.[1] The nitroimidazole group not only acts as a radiosensitizer but also serves as a trigger for the activation of the alkylating aziridine moiety, particularly in hypoxic tumor cells.

Chemical Properties

A summary of the key chemical identifiers for RSU-1069 is provided in the table below for easy reference.

| Property | Value |

| IUPAC Name | 1-(2-nitro-1H-imidazol-1-yl)-3-(aziridin-1-yl)propan-2-ol |

| Molecular Formula | C₈H₁₂N₄O₃ |

| Molecular Weight | 212.21 g/mol |

| CAS Number | 86650-36-4 |

Structural Visualization

To facilitate a clear understanding of the molecular architecture of RSU-1069, a two-dimensional chemical structure diagram is presented below. This visualization highlights the spatial arrangement of the atoms and the connectivity of the functional groups.

Caption: 2D chemical structure of RSU-1069.

Mechanism of Action: A Structural Perspective

The chemical structure of RSU-1069 is intrinsically linked to its mechanism of action. The following logical workflow outlines the key steps involved, driven by the compound's structural features.

Caption: Simplified workflow of RSU-1069's mechanism of action.

This diagram illustrates how the initial bioreduction of the nitroimidazole group in a low-oxygen environment leads to the formation of cytotoxic species and the concurrent activation of the DNA-alkylating aziridine moiety. This dual-action mechanism contributes to the enhanced efficacy of RSU-1069 in treating solid tumors.

This technical guide provides a foundational understanding of the chemical structure of RSU-1069, which is essential for researchers and professionals involved in the development of novel cancer therapies. A thorough grasp of its molecular architecture is the cornerstone for interpreting experimental data and designing next-generation bioreductive drugs.

References

- 1. Studies on the toxicity of RSU-1069 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. High uptake of RSU 1069 and its analogues melanotic melanomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. RSU 1069, a nitroimidazole containing an aziridine group. Bioreduction greatly increases cytotoxicity under hypoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Studies on the mechanisms of the radiosensitizing and cytotoxic properties of RSU-1069 and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potentiation of RSU-1069 tumour cytotoxicity by 5-hydroxytryptamine (5-HT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Radiation sensitization and chemopotentiation: RSU 1069, a compound more efficient than misonidazole in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Induction of DNA strand breaks by RSU-1069, a nitroimidazole-aziridine radiosensitizer. Role of binding of both unreduced and radiation-reduced forms to DNA, in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Photosensitive interaction of RSU 1069 with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

RSU-1069: A Technical Guide to a Hypoxia-Activated Bioreductive Prodrug

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

RSU-1069, a 2-nitroimidazole (B3424786) derivative, is a bifunctional compound that has garnered significant interest as a hypoxia-activated prodrug. Its unique chemical structure, featuring both a radiosensitizing nitro group and an alkylating aziridine (B145994) ring, allows it to selectively target and eliminate hypoxic cells, which are a common feature of solid tumors and a major contributor to resistance to conventional cancer therapies. Under the low-oxygen conditions characteristic of the tumor microenvironment, RSU-1069 undergoes bioreductive activation, transforming into a highly cytotoxic agent that induces complex DNA damage. This technical guide provides a comprehensive overview of RSU-1069, detailing its mechanism of action, summarizing key preclinical data, and outlining relevant experimental protocols.

Core Concepts: Mechanism of Action

RSU-1069, with the chemical name 1-(2-nitro-1-imidazolyl)-3-(1-aziridino)-2-propanol, functions as a prodrug that is selectively activated in hypoxic environments.[1] Its dual functionality stems from two key structural components: the 2-nitroimidazole ring and the aziridine side chain.

Under normal oxygen (normoxic) conditions, the nitro group of RSU-1069 undergoes a one-electron reduction, forming a radical anion. In the presence of oxygen, this radical is rapidly re-oxidized back to the parent compound in a futile redox cycle, rendering the drug relatively non-toxic to healthy, well-oxygenated tissues.

In the absence of sufficient oxygen (hypoxia), the nitro radical anion can undergo further reduction to form more reactive species, such as nitroso and hydroxylamine (B1172632) derivatives. This bioreductive activation is a critical step, leading to the "unmasking" of the molecule's cytotoxic potential. A key enzyme implicated in this process is NADPH:cytochrome P450 reductase, which has been shown to enhance the hypoxic cytotoxicity of RSU-1069.[2][3]

The activated form of RSU-1069 is a potent DNA-damaging agent. It functions as a bifunctional agent under hypoxic conditions, inducing a range of DNA lesions including:

-

Monofunctional Alkylation: The aziridine ring can directly alkylate DNA bases.[1][4]

-

DNA Strand Breaks: Both single-strand breaks (SSBs) and double-strand breaks (DSBs) are induced, with a substantial increase in SSBs under hypoxic conditions.[1][5]

-

Base Damage: The reactive intermediates can cause damage to DNA bases.[6]

-

DNA Cross-links: Under hypoxia, the activated drug may also induce DNA cross-links, contributing to its enhanced cytotoxicity.[1]

This complex DNA damage overwhelms cellular repair mechanisms, ultimately leading to cell death.

Quantitative Preclinical Data

The selective cytotoxicity of RSU-1069 towards hypoxic cells has been demonstrated across a variety of preclinical models. The following tables summarize key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Hypoxic Cytotoxicity of RSU-1069

| Cell Line | Cell Type | Hypoxic:Aerobic Cytotoxicity Ratio | Reference(s) |

| CHO | Chinese Hamster Ovary | ~80-90 | [7][8] |

| HeLa | Human Cervical Cancer | ~20 | [8] |

| 9L | Rat Gliosarcoma | ~50-100 | [9] |

| V79 | Chinese Hamster Lung Fibroblast | Not explicitly stated, but enhanced hypoxic toxicity observed. | [1] |

| KHT | Murine Sarcoma | Not explicitly stated, but enhanced hypoxic cytotoxicity observed in vivo. | [10] |

| RIF-1 | Murine Fibrosarcoma | Not explicitly stated, but enhanced hypoxic cytotoxicity observed in vivo. | [8] |

Table 2: In Vivo Pharmacokinetic Parameters of RSU-1069

| Species | Tumor Model | Dose and Route | Peak Plasma Concentration | Elimination Half-life (t½) | Tumor:Plasma Ratio | Reference(s) |

| Rat | 9L Gliosarcoma | 20 mg/kg i.p. | 3 µg/mL | 47.8 ± 6.3 min | ~2 (steady state) | [9] |

| Rat | 9L Gliosarcoma | 100 mg/kg i.p. | 40 µg/mL | 39.3 ± 11.1 min | ~2 (steady state) | [9] |

| Mouse | B16 Melanoma | 80 mg/kg i.p. | Not specified | ~30 min | 3.8 | [10][11] |

| Mouse | KHT Sarcoma | 80 mg/kg i.p. | Not specified | ~30 min | Not specified | [10] |

| Mouse | Lewis Lung Carcinoma | 80 mg/kg i.p. | Not specified | ~30 min | Not specified | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of RSU-1069.

Clonogenic Survival Assay

The clonogenic assay is a fundamental method for assessing the cytotoxic effects of RSU-1069 under both aerobic and hypoxic conditions.

Protocol:

-

Cell Culture: Maintain the desired cancer cell line (e.g., V79, CHO, SCCVII) in appropriate culture medium and conditions.

-

Cell Seeding: Prepare a single-cell suspension and seed a predetermined number of cells into culture dishes. The number of cells seeded should be adjusted based on the expected toxicity of the treatment to ensure the formation of a countable number of colonies (typically 50-150).

-

Hypoxic/Aerobic Incubation: For hypoxic conditions, place the seeded plates in a hypoxic chamber or incubator with a controlled gas mixture (e.g., 95% N₂, 5% CO₂, <0.1% O₂). For aerobic conditions, place the plates in a standard cell culture incubator (95% air, 5% CO₂). Allow the cells to attach and equilibrate to the respective oxygen levels for a specified period.

-

Drug Treatment: Prepare a stock solution of RSU-1069 and dilute it to the desired concentrations in pre-equilibrated (hypoxic or aerobic) medium. Replace the medium in the culture dishes with the drug-containing medium and incubate for a defined period (e.g., 1-4 hours).

-

Post-Treatment Incubation: After drug exposure, remove the drug-containing medium, wash the cells with phosphate-buffered saline (PBS), and add fresh, drug-free medium. Return the plates to the incubator and allow colonies to form over a period of 7-14 days, depending on the cell line's doubling time.

-

Colony Staining and Counting: Once colonies have reached a sufficient size (typically >50 cells), fix them with a solution such as 6% glutaraldehyde (B144438) and stain with 0.5% crystal violet.[12][13] Count the number of colonies in each dish.

-

Data Analysis: Calculate the surviving fraction for each treatment condition by normalizing the number of colonies to that of the untreated control group, after accounting for the plating efficiency.

Alkaline Comet Assay for DNA Damage Assessment

The alkaline comet assay is a sensitive method for detecting DNA single-strand breaks and alkali-labile sites induced by RSU-1069.

Protocol:

-

Cell Treatment: Treat cells with RSU-1069 under hypoxic or aerobic conditions as described in the clonogenic assay protocol.

-

Slide Preparation: Mix a suspension of treated cells with low-melting-point agarose (B213101) and layer it onto a microscope slide pre-coated with normal-melting-point agarose.

-

Lysis: Immerse the slides in a cold lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added just before use) and incubate at 4°C for at least 1 hour to lyse the cells and unfold the DNA.[14]

-

Alkaline Unwinding: Transfer the slides to an electrophoresis tank filled with a fresh, cold alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13) and incubate for a defined period (e.g., 20-40 minutes) to allow the DNA to unwind.[14]

-

Electrophoresis: Apply a voltage across the electrophoresis tank (e.g., 25 V, 300 mA) for a specific duration (e.g., 20-30 minutes) to allow the fragmented DNA to migrate out of the nucleoid, forming the "comet tail".[14]

-

Neutralization and Staining: Neutralize the slides with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5) and stain the DNA with a fluorescent dye such as SYBR Gold or propidium (B1200493) iodide.

-

Imaging and Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze them using specialized software to quantify the extent of DNA damage, typically by measuring parameters such as tail length, tail moment, or the percentage of DNA in the tail.

In Vivo Hypoxic Tumor Model (SCCVII in C3H Mice)

The SCCVII squamous cell carcinoma model in C3H mice is a commonly used in vivo system to evaluate the efficacy of hypoxia-activated prodrugs.[15][16][17]

Protocol:

-

Animal Model: Use female C3H mice, typically 8-12 weeks old.[15]

-

Tumor Cell Implantation: Inject a suspension of SCCVII cells (e.g., 2 x 10⁵ cells) subcutaneously into the flank or other suitable site of the mice.[15]

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor growth regularly using calipers.

-

Drug Administration: Administer RSU-1069 or its prodrug RB-6145 via the desired route (e.g., intraperitoneal or oral). Doses are typically determined based on maximum tolerated dose (MTD) studies. For example, the MTD of RSU-1069 in C3H/He mice was found to be 80 mg/kg via intraperitoneal injection.[18]

-

Induction of Hypoxia (Optional but common): To ensure a significant hypoxic fraction, tumors can be temporarily clamped to induce acute hypoxia during the drug's circulation time.

-

Efficacy Assessment:

-

Tumor Growth Delay: Measure tumor volume over time to assess the delay in tumor growth in treated versus control groups.

-

Excision Clonogenic Assay: At a specified time after treatment, excise the tumors, prepare a single-cell suspension, and perform a clonogenic assay as described above to determine the surviving fraction of tumor cells.

-

-

Toxicity Assessment: Monitor the animals for signs of systemic toxicity, such as weight loss or changes in behavior.

Mandatory Visualizations

RSU-1069 Activation Pathway

Caption: Bioreductive activation of RSU-1069 under normoxic versus hypoxic conditions.

Cellular Response to RSU-1069-Induced DNA Damage

Caption: Simplified signaling pathway of the cellular response to RSU-1069-induced DNA damage.

Experimental Workflow for Preclinical Evaluation of RSU-1069

Caption: A typical experimental workflow for the preclinical evaluation of RSU-1069.

Clinical Development and Future Perspectives

Despite its promising preclinical profile, the clinical development of RSU-1069 was hampered by significant systemic toxicity. To address this, a less toxic prodrug, RB-6145, was developed. RB-6145 is converted in vivo to RSU-1069.[19] While oral administration of both compounds was found to reduce systemic toxicity compared to parenteral administration in mice, clinical trials with RB-6145 also faced challenges.[18] Reports suggest that the development of RB-6145 was discontinued (B1498344) due to unmanageable toxicity in clinical trials.[20]

The experience with RSU-1069 and its analogues underscores the critical importance of the therapeutic window for hypoxia-activated prodrugs. While the concept of targeting hypoxic tumor cells remains a highly attractive therapeutic strategy, the successful clinical translation of such agents requires a delicate balance between potent antitumor efficacy and acceptable systemic toxicity. Future research in this area will likely focus on the development of next-generation hypoxia-activated prodrugs with improved safety profiles, potentially through more refined drug delivery systems or novel activation chemistries.

References

- 1. Enhancement of DNA damage in mammalian cells upon bioreduction of the nitroimidazole-aziridines RSU-1069 and RSU-1131 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Overexpression of human NADPH:cytochrome c (P450) reductase confers enhanced sensitivity to both tirapazamine (SR 4233) and RSU 1069 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Overexpression of human NADPH:cytochrome c (P450) reductase confers enhanced sensitivity to both tirapazamine (SR 4233) and RSU 1069 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Photosensitive interaction of RSU 1069 with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Induction of DNA strand breaks by RSU-1069, a nitroimidazole-aziridine radiosensitizer. Role of binding of both unreduced and radiation-reduced forms to DNA, in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Interaction of RSU 1069 and 1137 with DNA in vitro. Biological implications and mechanistic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Studies on the toxicity of RSU-1069 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent Studies on DNA Adducts Resulting from Human Exposure to Tobacco Smoke - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics and cytotoxicity of RSU-1069 in subcutaneous 9L tumours under oxic and hypoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. High uptake of RSU 1069 and its analogues melanotic melanomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Experimental pharmacokinetics of RSU-1069 and its analogues: high tumor/plasma ratios - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Cure of an established nonimmunogenic tumor, SCC VII, with a novel interleukin 12-based immunotherapy regimen in C3H mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Characterization of a spontaneously arising murine squamous cell carcinoma (SCC VII) as a prerequisite for head and neck cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. medicaljournalssweden.se [medicaljournalssweden.se]

- 18. Oral (po) dosing with RSU 1069 or RB 6145 maintains their potency as hypoxic cell radiosensitizers and cytotoxins but reduces systemic toxicity compared with parenteral (ip) administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A comparison of the physiological effects of RSU1069 and RB6145 in the SCCVII murine tumour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. lse.co.uk [lse.co.uk]

The Bioreductive Activation of RSU-1069: A Technical Guide for Researchers

An in-depth exploration of the molecular mechanisms, experimental evaluation, and cellular consequences of the hypoxia-activated bioreductive drug, RSU-1069.

This technical guide provides a comprehensive overview of the bioreductive activation of RSU-1069, a dual-function nitroimidazole compound with potent anti-cancer properties. Designed for researchers, scientists, and drug development professionals, this document details the core principles of RSU-1069's mechanism of action, its preferential cytotoxicity under hypoxic conditions, and the methodologies used to investigate its effects.

Introduction to RSU-1069: A Dual-Function Bioreductive Prodrug

RSU-1069, with the chemical name 1-(2-nitro-1-imidazolyl)-3-(1-aziridinyl)-2-propanol, is a second-generation nitroimidazole that combines a radiosensitizing nitro group with a cytotoxic aziridine (B145994) ring. This unique structure confers a dual-function mechanism of action. Under normal oxygen conditions (normoxia), RSU-1069 exhibits some cytotoxicity, primarily attributed to the alkylating properties of its aziridine moiety. However, its therapeutic potential is dramatically enhanced in the hypoxic microenvironment characteristic of solid tumors.

The Core Mechanism: Bioreductive Activation in Hypoxia

The selective toxicity of RSU-1069 towards hypoxic cells stems from the bioreductive activation of its 2-nitroimidazole (B3424786) ring. In the absence of sufficient oxygen, intracellular reductases, particularly NADPH:cytochrome P450 reductase, catalyze the one-electron reduction of the nitro group. This process initiates a cascade of reactive intermediates, including nitroso and hydroxylamine (B1172632) radicals.

Under normoxic conditions, this one-electron reduction is a futile cycle. The formed radical anion is rapidly re-oxidized back to the parent nitro group by molecular oxygen, preventing the formation of cytotoxic metabolites. In contrast, under hypoxic conditions, the lack of oxygen allows for further reduction of the nitro group, leading to the formation of highly reactive species that covalently bind to cellular macromolecules, most notably DNA.

The reduced nitroimidazole moiety is believed to bind to DNA, effectively increasing the local concentration of the drug at its primary target. This localization enhances the ability of the aziridine ring to alkylate the DNA, leading to the formation of DNA adducts, single-strand breaks (SSBs), and double-strand breaks (DSBs). Some evidence also suggests the formation of DNA interstrand cross-links (ICLs) under hypoxic conditions, which would represent a highly cytotoxic lesion. This bifunctional activity, where one part of the molecule binds and the other alkylates, is thought to be responsible for the marked increase in cytotoxicity observed in hypoxic environments.

Quantitative Analysis of RSU-1069 Cytotoxicity and Pharmacokinetics

The preferential cytotoxicity of RSU-1069 under hypoxic conditions is a key feature of its therapeutic potential. This is often quantified by the Sensitization Enhancement Ratio (SER), which compares the drug's efficacy in hypoxic versus normoxic environments.

| Parameter | Value | Cell Line / Model | Oxygen Conditions | Reference |

| Hypoxic vs. Aerobic Toxicity Ratio | ~80 | CHO (wild type) | Hypoxic vs. Aerobic | |

| Hypoxic vs. Aerobic Toxicity Ratio | ~900 | CHO (repair-deficient mutants) | Hypoxic vs. Aerobic | |

| Sensitization Enhancement Ratio (SER) | 4.8 | 9L subcutaneous tumors | Hypoxic vs. Oxic | |

| Sensitization Enhancement Ratio (SER) | ~50 | 9L in vitro | <0.0075% O₂ vs. 2.1% O₂ | |

| Sensitization Enhancement Ratio (SER) | ~100 | 9L in vitro | <0.0075% O₂ vs. 21% O₂ | |

| Toxicity vs. Misonidazole (Hypoxic) | ~250x more toxic | CHO (wild type) | Hypoxic | |

| Toxicity vs. Misonidazole (Aerobic) | ~50x more toxic | CHO (wild type) | Aerobic |

Pharmacokinetic studies have shown that RSU-1069 can accumulate in tumors.

| Parameter | 20 mg/kg Dose | 100 mg/kg Dose | Model | Reference |

| Peak Plasma Concentration | 3 µg/mL | 40 µg/mL | Rat 9L tumor model | |

| Plasma Elimination Half-life | 47.8 ± 6.3 min | 39.3 ± 11.1 min | Rat 9L tumor model | |

| Peak Tumor Concentration | 4 µg/g | 50 µg/g | Rat 9L tumor model | |

| Tumor Elimination Half-life | 41.9 ± 6.1 min | 36.1 ± 9.6 min | Rat 9L tumor model | |

| Tumor/Plasma Ratio (Peak) | 4-6 | 4-6 | Rat 9L tumor model |

Experimental Protocols

Clonogenic Survival Assay under Hypoxic Conditions

This assay is fundamental for determining the cytotoxicity of RSU-1069 under different oxygen tensions.

-

Cell Plating: Seed cells (e.g., CHO, V79, or a cancer cell line of interest) into 60 mm tissue culture dishes at a density that will yield approximately 50-100 colonies per dish for the untreated control. Prepare triplicate dishes for each condition.

-

Induction of Hypoxia: Place the dishes in a hypoxic chamber or a tri-gas incubator. Flush the chamber with a certified gas mixture of 5% CO₂, 95% N₂ (or a specific low oxygen concentration, e.g., 0.1% O₂) for at least 4 hours to allow for equilibration and the establishment of hypoxia.

-

Drug Treatment: Prepare a stock solution of RSU-1069 in a suitable solvent (e.g., DMSO or sterile water). Dilute the stock solution in pre-deoxygenated culture medium to the desired final concentrations. Add the drug-containing medium to the cells within the hypoxic chamber to minimize reoxygenation.

-

Incubation: Incubate the cells with RSU-1069 for a defined period (e.g., 1-4 hours) under continuous hypoxic conditions.

-

Drug Removal and Recovery: After the incubation period, remove the drug-containing medium, wash the cells twice with pre-warmed, oxygenated PBS, and add fresh, oxygenated culture medium.

-

Colony Formation: Return the dishes to a standard normoxic incubator (21% O₂, 5% CO₂) and allow colonies to form over 7-14 days.

-

Staining and Counting: Fix the colonies with a methanol/acetic acid solution (3:1) and stain with crystal violet. Count the number of colonies containing at least 50 cells.

-

Data Analysis: Calculate the surviving fraction for each treatment group by normalizing the plating efficiency of the treated cells to that of the untreated control.

Alkaline Elution Assay for DNA Damage

This technique is used to measure DNA single-strand breaks and can be adapted to detect DNA interstrand cross-links.

-

Cell Labeling: Pre-label the cellular DNA by culturing the cells for 24-48 hours in medium containing a radioactive tracer, such as [¹⁴C]-thymidine.

-

Treatment: Expose the labeled cells to RSU-1069 under normoxic or hypoxic conditions as described in the clonogenic assay protocol.

-

Cell Lysis on Filter: After treatment, harvest the cells and load them onto a polycarbonate filter (2 µm pore size). Lyse the cells on the filter using a lysis solution (e.g., 2 M NaCl, 0.04 M EDTA, 0.2% N-lauroylsarcosine, pH 10.0).

-

DNA Elution: Elute the DNA from the filter with an alkaline buffer (e.g., tetrapropylammonium (B79313) hydroxide, 0.02 M EDTA, pH 12.1) at a constant flow rate.

-

Fraction Collection: Collect fractions of the eluate at regular time intervals.

-

Quantification: Determine the amount of radioactivity in each fraction and the amount of DNA remaining on the filter.

-

Data Analysis: Plot the fraction of DNA remaining on the filter versus the elution time. An increased rate of elution compared to the control indicates the presence of single-strand breaks.

-

Detection of Cross-links: To detect interstrand cross-links, a known amount of DNA single-strand breaks is introduced by irradiating the cells with gamma rays after drug treatment. The presence of cross-links will retard the elution of the DNA compared to cells that were only irradiated.

DNA Damage and Cellular Response

The DNA damage induced by activated RSU-1069 triggers a complex cellular response. The presence of SSBs, DSBs, and potentially ICLs activates various DNA damage response (DDR) pathways.

The primary DNA repair pathways involved in mitigating the damage caused by alkylating agents like activated RSU-1069 include:

-

Base Excision Repair (BER): This pathway is primarily responsible for repairing single-base adducts and single-strand breaks.

-

Nucleotide Excision Repair (NER): NER is involved in the repair of bulky DNA adducts and has been implicated in the repair of interstrand cross-links.

-

Homologous Recombination (HR): This is a major pathway for the high-fidelity repair of double-strand breaks and is also crucial for the repair of interstrand cross-links.

If the extent of DNA damage overwhelms the cell's repair capacity, the DDR will signal for cell cycle arrest to allow more time for repair. If the damage is too severe to be repaired, the cell will be directed to undergo programmed cell death (apoptosis).

Conclusion

RSU-1069 represents a powerful example of a hypoxia-activated prodrug with significant potential in cancer therapy. Its dual-function mechanism, combining the bioreductive properties of a nitroimidazole with the alkylating capacity of an aziridine, leads to potent and selective cytotoxicity in the hypoxic tumor microenvironment. Understanding the intricacies of its activation, the nature of the DNA damage it induces, and the cellular responses it elicits is crucial for the rational design of novel therapeutic strategies and for optimizing its clinical application. This guide provides a foundational framework for researchers to delve deeper into the fascinating biology of this promising anti-cancer agent.

An In-Depth Technical Guide to RSU-1069 and its Role in Radiosensitization

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

RSU-1069 is a potent bioreductive and alkylating agent that has demonstrated significant potential as a radiosensitizer, particularly in the context of hypoxic tumors. This document provides a comprehensive technical overview of RSU-1069, detailing its mechanism of action, its effects on critical cellular signaling pathways, and established experimental protocols for its study. Quantitative data from various studies are summarized to provide a comparative analysis of its efficacy. Furthermore, this guide includes detailed diagrams of key signaling pathways and experimental workflows to facilitate a deeper understanding of its biological activity and to aid in the design of future research.

Introduction to RSU-1069: A Dual-Function Radiosensitizer

RSU-1069, with the chemical name 1-(2-nitro-1-imidazolyl)-3-(1-aziridino)-2-propanol, is a second-generation nitroimidazole derivative that exhibits a dual mechanism of action, making it a more effective radiosensitizer than its predecessors like misonidazole.[1][2] Its structure incorporates a 2-nitroimidazole (B3424786) ring, which confers hypoxia-selective cytotoxicity, and an aziridine (B145994) ring, which acts as an alkylating agent.[3][4] This combination allows RSU-1069 to not only sensitize hypoxic cancer cells to radiation but also to exert direct cytotoxic effects.

Under hypoxic conditions, the nitro group of RSU-1069 is reduced, leading to the formation of reactive intermediates that are toxic to cells.[5] Concurrently, the aziridine moiety can alkylate cellular macromolecules, most notably DNA, leading to the formation of DNA adducts, single-strand breaks (SSBs), and double-strand breaks (DSBs).[3][4] This DNA damage, coupled with the inhibition of DNA repair mechanisms, significantly enhances the lethal effects of ionizing radiation.

To mitigate the systemic toxicity associated with RSU-1069, a prodrug, RB-6145, was developed. RB-6145 is converted to RSU-1069 in vivo, allowing for targeted delivery and reduced side effects.

Mechanism of Action: DNA Damage and Repair Inhibition

The radiosensitizing effect of RSU-1069 is primarily attributed to its ability to induce complex and difficult-to-repair DNA damage. The molecule's dual functionality plays a crucial role in this process.

-

Bioreductive Activation in Hypoxia: In the low-oxygen environment characteristic of solid tumors, the nitroimidazole ring of RSU-1069 undergoes enzymatic reduction. This process generates reactive nitroso and hydroxylamine (B1172632) intermediates that are highly cytotoxic. This inherent toxicity in hypoxic conditions contributes to its overall anti-tumor effect.[5]

-

DNA Alkylation: The aziridine ring in the RSU-1069 structure is a potent alkylating agent. It can covalently bind to DNA bases, forming adducts that distort the DNA helix. This alkylation can lead to both single and double-strand breaks, which are critical lesions for radiation-induced cell death.[3][4] The formation of these breaks is a key component of its radiosensitizing action.

-

Inhibition of DNA Repair: A crucial aspect of RSU-1069's efficacy is its ability to inhibit the repair of radiation-induced DNA damage. The presence of RSU-1069 adducts on the DNA can sterically hinder the access of DNA repair enzymes to the sites of damage. This leads to an accumulation of unrepaired DNA lesions, ultimately triggering cell death.

The following diagram illustrates the proposed mechanism of RSU-1069-induced radiosensitization.

Caption: Mechanism of RSU-1069 radiosensitization.

Role of the Akt/mTOR/HIF-1α Signaling Pathway

While direct studies detailing the specific interaction of RSU-1069 with the Akt/mTOR/HIF-1α pathway are limited, the known functions of this pathway in hypoxia and radiation resistance provide a strong rationale for its involvement. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival and is frequently dysregulated in cancer.

-

Hypoxia-Inducible Factor-1α (HIF-1α): HIF-1α is a key transcription factor that is stabilized under hypoxic conditions and orchestrates the cellular response to low oxygen. It promotes angiogenesis, metabolic adaptation, and cell survival, all of which contribute to tumor progression and resistance to therapy.

-

Akt/mTOR Signaling and HIF-1α Regulation: The Akt/mTOR pathway is a major upstream regulator of HIF-1α. Akt can phosphorylate and activate mTOR, which in turn can promote the translation of HIF-1α mRNA. Therefore, inhibition of the Akt/mTOR pathway can lead to a decrease in HIF-1α levels.

Given that RSU-1069 is a bioreductive drug that targets hypoxic cells where HIF-1α is active, it is plausible that RSU-1069's mechanism of action involves modulation of this pathway. By inducing DNA damage and cellular stress, RSU-1069 could potentially inhibit Akt and mTOR signaling, leading to a reduction in HIF-1α expression and a subsequent decrease in hypoxia-induced radioresistance. Further research is warranted to elucidate the precise molecular interactions between RSU-1069 and the components of the Akt/mTOR/HIF-1α pathway.

The following diagram outlines the potential interplay between RSU-1069 and the Akt/mTOR/HIF-1α signaling pathway.

Caption: Potential interplay of RSU-1069 with the Akt/mTOR/HIF-1α pathway.

Quantitative Data on RSU-1069 Efficacy

The efficacy of RSU-1069 as a radiosensitizer has been quantified in numerous preclinical studies. The following tables summarize key quantitative data, including Sensitizer Enhancement Ratios (SER) and 50% inhibitory concentrations (IC50), to provide a comparative overview of its potency.

Table 1: Sensitizer Enhancement Ratios (SER) of RSU-1069

| Cell Line/Tumor Model | Drug Concentration | Radiation Dose | SER | Reference |

| Chinese Hamster V79 | 0.5 mmol/L | Various | 3.0 | [1] |

| MT Tumor (in vivo) | 0.08 mg/g | Various | 1.8 - 1.9 | [2] |

| 9L (in vitro, hypoxic) | 0.5 (surviving fraction) | Various | 4.8 | [6] |

| 9L (in vitro, 2.1% O2 vs. <0.0075% O2) | Various | Various | ~50 | [6] |

| 9L (in vitro, 21% O2 vs. <0.0075% O2) | Various | Various | ~100 | [6] |

Table 2: Cytotoxicity (IC50) of RSU-1069

| Cell Line | Condition | IC50 | Comparison | Reference |

| Wild Type CHO | Aerobic | ~50x more toxic than misonidazole | - | [7] |

| Wild Type CHO | Hypoxic | ~250x more toxic than misonidazole | - | [7] |

| Repair-deficient CHO | Aerobic | 10x more sensitive than wild type | - | [7] |

| Repair-deficient CHO | Hypoxic | 100x more sensitive than wild type | - | [7] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy and mechanism of action of RSU-1069.

Clonogenic Survival Assay

The clonogenic assay is the gold standard for assessing the cytotoxic and radiosensitizing effects of a compound on cancer cells.

Objective: To determine the ability of single cells to proliferate and form colonies after treatment with RSU-1069 and/or radiation.

Protocol:

-

Cell Seeding: Plate cells at a low density in 6-well plates or T25 flasks. The seeding density should be optimized for each cell line to yield approximately 50-100 colonies per plate in the untreated control group.

-

Drug Treatment: Allow cells to attach overnight. Treat the cells with varying concentrations of RSU-1069 for a specified duration (e.g., 24 hours) under either normoxic or hypoxic conditions. For hypoxic conditions, place the plates in a hypoxic chamber with a controlled gas mixture (e.g., 1% O2, 5% CO2, balanced with N2).

-

Irradiation: Following drug incubation, irradiate the cells with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated radiation source.

-

Colony Formation: After irradiation, remove the drug-containing medium, wash the cells with PBS, and add fresh medium. Incubate the plates for 7-14 days, depending on the cell line's doubling time, to allow for colony formation.

-

Staining and Counting: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet. Count the number of colonies containing at least 50 cells.

-

Data Analysis: Calculate the surviving fraction for each treatment group by normalizing the plating efficiency of the treated cells to that of the untreated control. Plot the surviving fraction as a function of the radiation dose to generate survival curves. The Sensitizer Enhancement Ratio (SER) can be calculated as the ratio of the radiation dose required to achieve a certain level of cell kill (e.g., 10% survival) in the absence of the drug to the dose required for the same level of cell kill in the presence of the drug.

Caption: Workflow for a clonogenic survival assay.

Western Blot Analysis for Akt/mTOR/HIF-1α Pathway

Western blotting is used to detect and quantify the expression levels of specific proteins, including the phosphorylated (activated) forms of proteins in a signaling pathway.

Objective: To assess the effect of RSU-1069 on the expression and phosphorylation status of Akt, mTOR, and HIF-1α.

Protocol:

-

Cell Treatment and Lysis: Treat cells with RSU-1069 and/or radiation as described for the clonogenic assay. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total Akt, phospho-Akt (Ser473), total mTOR, phospho-mTOR (Ser2448), and HIF-1α. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the levels of phosphorylated proteins to the total protein levels.

Immunofluorescence for γ-H2AX Foci

Immunofluorescence is used to visualize the formation of γ-H2AX foci, which are markers of DNA double-strand breaks.

Objective: To quantify the extent of DNA double-strand breaks induced by RSU-1069 and radiation.

Protocol:

-

Cell Culture and Treatment: Grow cells on coverslips and treat them with RSU-1069 and/or radiation.

-

Fixation and Permeabilization: At various time points after treatment, fix the cells with 4% paraformaldehyde and permeabilize them with 0.25% Triton X-100 in PBS.[8][9]

-

Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against γ-H2AX.[8][9]

-

Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Microscopy and Image Analysis: Acquire images using a fluorescence microscope. Count the number of γ-H2AX foci per nucleus using image analysis software.

Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. A modified version can also detect DNA cross-links.

Objective: To measure DNA single-strand breaks, double-strand breaks, and cross-links induced by RSU-1069.

Protocol for Alkaline Comet Assay (for SSBs and DSBs):

-

Cell Preparation: Prepare a single-cell suspension from treated and control cells.

-

Embedding in Agarose (B213101): Mix the cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal-melting-point agarose.

-

Lysis: Lyse the cells in a high-salt, detergent-containing lysis solution to remove membranes and proteins, leaving behind the nuclear DNA (nucleoids).

-

Alkaline Unwinding: Immerse the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.

-

Electrophoresis: Subject the slides to electrophoresis at a low voltage. Broken DNA fragments will migrate out of the nucleoid, forming a "comet tail."[10][11]

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the amount of DNA in the tail relative to the head using specialized software. The tail moment is a common metric used to quantify DNA damage.

Protocol for Detecting DNA Cross-links:

A modification of the comet assay can be used to detect DNA cross-links. In this variation, after the initial treatment with the cross-linking agent, the cells are irradiated with a known dose of X-rays to induce a fixed number of single-strand breaks. The presence of cross-links will impede the migration of the fragmented DNA during electrophoresis, resulting in a smaller comet tail compared to cells treated with radiation alone.[2][12][13]

Conclusion

RSU-1069 is a promising radiosensitizer with a well-defined dual mechanism of action involving bioreductive cytotoxicity and DNA alkylation. Its ability to induce complex DNA damage and inhibit repair processes makes it significantly more potent than first-generation nitroimidazoles, particularly in the challenging hypoxic microenvironment of solid tumors. While its specific interactions with the Akt/mTOR/HIF-1α pathway require further investigation, the central role of this pathway in hypoxia and radioresistance suggests it is a likely target for RSU-1069's multifaceted activity. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of RSU-1069 and to design novel strategies for overcoming radiation resistance in cancer.

References

- 1. A High Content Clonogenic Survival Drug Screen Identifies MEK Inhibitors as Potent Radiation Sensitizers for KRAS Mutant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 3. Expression of phosphorylated Akt/mTOR and clinical significance in human ameloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Studies on the toxicity of RSU-1069 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Studies on the mechanisms of the radiosensitizing and cytotoxic properties of RSU-1069 and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. oncotarget.com [oncotarget.com]

- 8. researchtweet.com [researchtweet.com]

- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Detection of crosslinks with the comet assay in relationship to genotoxicity and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Measurement of DNA Interstrand Crosslinking in Individual Cells Using the Single Cell Gel Electrophoresis (Comet) Assay | Springer Nature Experiments [experiments.springernature.com]

The Cytotoxic Effects of RSU-1069 on Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the cytotoxic effects of RSU-1069 on cancer cells. RSU-1069, a dual-function bioreductive agent and radiosensitizer, has demonstrated significant potential in targeting hypoxic tumor microenvironments. This document outlines the quantitative data from key studies, details the experimental protocols used to assess its efficacy, and visualizes the underlying molecular mechanisms and experimental workflows.

Core Concepts: A Dual-Threat to Cancer Cells

RSU-1069 (1-(2-nitro-1-imidazolyl)-3-(1-aziridino)-2-propanol) is a compound of significant interest in oncology due to its unique bifunctional structure. It combines a 2-nitroimidazole (B3424786) moiety, which imparts radiosensitizing properties and is selectively reduced in hypoxic conditions, with an aziridine (B145994) ring, a potent alkylating agent.[1][2] This dual functionality allows RSU-1069 to act as a potent cytotoxin, particularly in the oxygen-deficient environments characteristic of solid tumors.[3][4]

Under hypoxic conditions, the nitro group of RSU-1069 is enzymatically reduced to a reactive species.[5] This bioreduction not only enhances its ability to sensitize cells to radiation but also dramatically increases its inherent cytotoxicity.[5] The aziridine ring, a monofunctional alkylating agent, can then form covalent bonds with cellular macromolecules, most notably DNA.[2][6] This leads to the formation of DNA adducts, inducing single- and double-strand breaks, which ultimately trigger cell death.[6][7][8]

Quantitative Analysis of Cytotoxicity

The cytotoxic efficacy of RSU-1069 has been quantified across various cancer cell lines, consistently demonstrating a pronounced selectivity for hypoxic cells over aerobic cells.

| Cell Line | Condition | Fold Increase in Cytotoxicity (Hypoxic vs. Aerobic) | Comparison to Misonidazole | Reference |

| Chinese Hamster Ovary (CHO) | In vitro | 90 | ~100-fold more toxic | [1] |

| HeLa | In vitro | 20 | More sensitive than CHO cells | [1] |

| 9L (Rat Gliosarcoma) | In vitro | ~50-100 (SER) | 300-1000 fold more efficient at killing hypoxic cells | [9][10] |

| KHT Sarcoma | In vivo | Effective at doses between 0.04 and 0.16 mg/g | Not directly compared | [1] |

| RIF-1 Tumor | In vivo | Effective at doses between 0.04 and 0.16 mg/g | Not directly compared | [1] |

SER: Sensitizer Enhancement Ratio

Furthermore, RSU-1069 has been shown to be a more potent radiosensitizer than other 2-nitroimidazoles like misonidazole.[1][11][12] For instance, at a concentration of 0.2 mM, RSU-1069 gives an enhancement ratio of 2.2 compared to 1.5 for the same concentration of misonidazole.[11][12]

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the cytotoxic effects of RSU-1069.

Induction of Hypoxia in Cell Culture

To study the hypoxia-selective nature of RSU-1069, it is crucial to create an oxygen-deprived environment for cell cultures.

Using a Hypoxia Chamber:

-

Culture cells in appropriate vessels (e.g., petri dishes, multi-well plates).

-

Place the culture vessels inside a modular incubator chamber.

-

Flush the chamber with a gas mixture containing low oxygen (e.g., 1% O₂, 5% CO₂, and balance N₂) for a specified duration to displace the ambient air.

-

Seal the chamber and place it in a standard cell culture incubator (37°C, 5% CO₂).

-

Confirm the hypoxic state by assessing the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α) via Western blot.

Using Chemical Induction:

-

Prepare a stock solution of a chemical hypoxia-mimicking agent, such as cobalt chloride (CoCl₂).

-

Treat cells with the desired concentration of CoCl₂ (typically 100-600 µM) in their regular culture medium.

-

Incubate the cells for the desired period (e.g., 24 hours) in a standard cell culture incubator.

-

The stabilization of HIF-1α can be used to confirm the induction of a hypoxic response.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of RSU-1069 under both normoxic and hypoxic conditions for a specified duration (e.g., 24, 48, or 72 hours).

-

Following treatment, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilize the resulting formazan (B1609692) crystals with a solubilization solution (e.g., DMSO or a detergent-based solution).

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Clonogenic Survival Assay

This assay assesses the ability of single cells to proliferate and form colonies after treatment with a cytotoxic agent, providing a measure of long-term cell survival.

-

Treat cell suspensions or adherent cell cultures with RSU-1069 at various concentrations for a defined period.

-

After treatment, harvest the cells, count them, and seed a known number of cells into new culture dishes.

-

Incubate the dishes for a period that allows for colony formation (typically 7-14 days).

-

Fix the colonies with a solution such as 6% glutaraldehyde.

-

Stain the fixed colonies with a staining solution like 0.5% crystal violet.

-

Count the number of colonies (typically defined as containing at least 50 cells).

-

Calculate the surviving fraction for each treatment condition relative to the plating efficiency of untreated control cells.

Flow Cytometry for Apoptosis Detection

This technique is used to quantify the percentage of cells undergoing apoptosis.

-

Treat cells with RSU-1069 as described for other assays.

-

Harvest both adherent and floating cells and wash them with PBS.

-

Resuspend the cells in a binding buffer.

-

Stain the cells with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane during early apoptosis) and a viability dye like Propidium Iodide (PI) or 7-AAD (which enters cells with compromised membranes, indicating late apoptosis or necrosis).

-

Analyze the stained cells using a flow cytometer.

-

Quantify the populations of live, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence profiles.

Western Blotting for DNA Damage Markers

Western blotting is employed to detect the expression of specific proteins involved in the DNA damage response pathway.

-

After treating cells with RSU-1069, lyse the cells to extract total proteins.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to a DNA damage marker (e.g., phosphorylated H2AX (γH2AX), a marker for DNA double-strand breaks).

-

Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

Visualizing the Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows associated with the cytotoxic effects of RSU-1069.

References

- 1. A simplified protocol to induce hypoxia in a standard incubator: a focus on retinal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Induction and Testing of Hypoxia in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cellular Response to Hypoxia | Cell Culture Protocol | Bio-Techne [bio-techne.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. scispace.com [scispace.com]

- 6. Induction of DNA strand breaks by RSU-1069, a nitroimidazole-aziridine radiosensitizer. Role of binding of both unreduced and radiation-reduced forms to DNA, in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. texaschildrens.org [texaschildrens.org]

- 8. Photosensitive interaction of RSU 1069 with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Apoptosis Protocols | USF Health [health.usf.edu]

- 10. The repair of DNA damage induced in V79 mammalian cells by the nitroimidazole-aziridine, RSU-1069. Implications for radiosensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

The Early Discovery and Development of RSU-1069: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early discovery and development of RSU-1069, a dual-function bioreductive drug and radiosensitizer. It is intended for researchers, scientists, and professionals in the field of drug development. The guide covers the core aspects of RSU-1069's mechanism of action, preclinical efficacy, and pharmacokinetic profile, with a focus on quantitative data, experimental protocols, and visual representations of key biological processes.

Introduction: The Rationale for a Dual-Function Agent

The development of RSU-1069 emerged from the need to overcome the resistance of hypoxic tumor cells to conventional radiotherapy and chemotherapy. Hypoxia, a common feature of solid tumors, renders cancer cells less susceptible to radiation-induced damage and certain cytotoxic agents. RSU-1069 was designed as a 2-nitroimidazole (B3424786) compound, a class of molecules known for their ability to radiosensitize hypoxic cells.[1][2] However, RSU-1069 possesses a unique structural feature—an aziridine (B145994) ring in its side chain—which confers an additional cytotoxic mechanism of action, particularly under hypoxic conditions.[3][4] This dual functionality positioned RSU-1069 as a promising candidate for targeting the challenging microenvironment of solid tumors.[5][6]

Chemical Structure and Properties

RSU-1069, chemically named 1-(2-nitro-1-imidazolyl)-3-(1-aziridino)-2-propanol, is a derivative of misonidazole (B1676599).[3][4] Its electron affinity, a key determinant of radiosensitizing potential, is similar to that of misonidazole (E17 = -398 mV).[5][6] The presence of the aziridine moiety, a potent alkylating agent, is the critical structural difference that imparts its direct cytotoxic effects.[4][7] The compound's basicity also influences its uptake into cells, potentially leading to preferential accumulation in the acidic tumor microenvironment.[8][9]

Mechanism of Action: A Two-Pronged Attack

RSU-1069 exhibits a dual mechanism of action, functioning as both a radiosensitizer and a bioreductive cytotoxin.

Radiosensitization

In hypoxic cells, the nitro group of RSU-1069 can be reduced to form a reactive radical anion. This species can "fix" radiation-induced DNA damage, mimicking the effect of oxygen and making the damage more difficult for the cell to repair.[1] This leads to an enhancement of the lethal effects of ionizing radiation specifically in the hypoxic regions of a tumor.

Bioreductive Cytotoxicity

Under severe hypoxia, the nitro group of RSU-1069 undergoes further reduction, leading to the formation of highly reactive metabolites.[10] This bioreductive activation is a key feature of its selective toxicity towards hypoxic cells.[11] The reduced nitroimidazole moiety and the aziridine ring can then act as a bifunctional agent, capable of cross-linking DNA and inducing strand breaks, ultimately leading to cell death.[7][12] The aziridine group itself is an alkylating agent, and its reactivity is enhanced upon bioreduction of the nitro group.[13]

Figure 1: Dual mechanism of RSU-1069 under normoxic and hypoxic conditions.

Preclinical Data

A significant body of preclinical research has evaluated the efficacy and toxicity of RSU-1069 in both in vitro and in vivo models.

In Vitro Studies

In vitro experiments using various cancer cell lines have consistently demonstrated the potent radiosensitizing and cytotoxic effects of RSU-1069, particularly under hypoxic conditions.

Table 1: In Vitro Efficacy of RSU-1069

| Cell Line | Condition | Endpoint | RSU-1069 Concentration | Result | Reference |

| CHO | Hypoxic | Radiosensitization (Enhancement Ratio) | 0.2 mM | 2.2 | [5][6] |

| V79 | Hypoxic | Radiosensitization (Enhancement Ratio) | 0.5 mmol dm-3 | 3.0 | [8] |

| CHO | Hypoxic vs. Aerobic | Cytotoxicity (Dose Ratio) | N/A | 90-fold more toxic to hypoxic cells | [3] |

| HeLa | Hypoxic vs. Aerobic | Cytotoxicity (Dose Ratio) | N/A | ~20-fold more toxic to hypoxic cells | [3] |

| CHO | Hypoxic | Cytotoxicity vs. Misonidazole | N/A | ~100-fold more toxic than misonidazole | [3] |

| 9L | Hypoxic vs. Oxic | Cytotoxicity (SER at SF=0.5) | N/A | ~50-100 | [14] |

SER: Sensitizer Enhancement Ratio; SF: Surviving Fraction

In Vivo Studies

In vivo studies in tumor-bearing mice have corroborated the in vitro findings, showing significant anti-tumor activity of RSU-1069, both as a single agent and in combination with radiation.

Table 2: In Vivo Efficacy and Pharmacokinetics of RSU-1069

| Tumor Model | Treatment | Endpoint | Result | Reference |

| KHT Sarcoma / RIF1 | RSU-1069 (0.04-0.16 mg/g) + Radiation (15-20 Gy) | Tumor Cell Survival | Increased cell killing with increasing RSU-1069 dose | [3] |

| SCCVII Squamous Carcinoma | RSU-1069 (0.5 µmol/g) + Radiation | Radiosensitization | Efficient hypoxic cell radiosensitizer | [4] |

| MT Tumor | RSU-1069 (0.08 mg/g) | Radiosensitization (Enhancement Ratio) | 1.8 - 1.9 | [5][6] |

| MT Tumor | RSU-1069 (0.08 mg/g) + Melphalan | Chemopotentiation (Enhancement) | 3.0 | [5][6] |

| 9L Subcutaneous Tumor | RSU-1069 (100 mg/kg) | Peak Plasma Concentration | 40 µg/ml | [14] |

| 9L Subcutaneous Tumor | RSU-1069 (100 mg/kg) | Plasma Elimination Half-life (t1/2) | 39.3 ± 11.1 min | [14] |

| 9L Subcutaneous Tumor | RSU-1069 (100 mg/kg) | Peak Tumor Concentration | 50 µg/g | [14] |

| 9L Subcutaneous Tumor | RSU-1069 (100 mg/kg) | Tumor Elimination Half-life (t1/2) | 36.1 ± 9.6 min | [14] |

| B16 Melanoma | RSU-1069 | Tumor/Plasma Ratio | 3.8 | [9][15] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these seminal studies. Below are synthesized protocols for key experiments.

In Vitro Radiosensitization Assay

-

Cell Culture: Chinese Hamster Ovary (CHO) or V79 cells are cultured in appropriate media supplemented with fetal bovine serum.

-

Drug Treatment and Hypoxia Induction: Cells are seeded into glass ampoules or petri dishes. For hypoxic conditions, cells are gassed with nitrogen containing 5% CO2 for 1 hour prior to and during drug exposure and irradiation. RSU-1069 is added at the desired concentration.

-

Irradiation: Cells are irradiated at 4°C or room temperature using a Co-60 gamma-ray source or an X-ray machine at a specified dose rate.

-

Clonogenic Survival Assay: Following treatment, cells are washed, trypsinized, and seeded at various dilutions into petri dishes. After an incubation period of 7-10 days, colonies are fixed, stained, and counted. The surviving fraction is calculated relative to untreated control cells.

-

Data Analysis: Survival curves are fitted to a linear-quadratic or multi-target single-hit model. The enhancement ratio (ER) is calculated as the ratio of radiation doses required to produce a given level of cell killing in the absence and presence of the drug.

In Vivo Tumor Growth Delay Assay

Figure 2: Workflow for an in vivo tumor growth delay experiment.

-

Animal Models: C3H or other appropriate mouse strains are used.

-

Tumor Implantation: A suspension of tumor cells (e.g., KHT sarcoma, SCCVII carcinoma) is injected subcutaneously into the flank of the mice.

-

Treatment: When tumors reach a predetermined size, mice are randomized into treatment groups. RSU-1069 is administered intraperitoneally (i.p.) at specified doses. For combination therapy, irradiation is performed at a set time after drug administration.

-

Tumor Growth Measurement: Tumor dimensions are measured regularly (e.g., every 2-3 days) using calipers. Tumor volume is calculated using a standard formula (e.g., length x width² / 2).

-

Endpoint: The primary endpoint is typically the time taken for the tumor to reach a specified volume (e.g., four times the initial volume).

-

Data Analysis: The tumor growth delay is calculated as the difference in the median time to reach the endpoint volume between treated and control groups.

DNA Damage and Repair

The cytotoxic effects of RSU-1069 are directly linked to its ability to induce and modify DNA damage.

Induction of DNA Strand Breaks

Both the unreduced and the bioreductively activated forms of RSU-1069 can bind to DNA.[12] The aziridine moiety is primarily responsible for inducing single-strand breaks (ssbs) in DNA.[12][13] Under hypoxic conditions, the bioreduction of the nitro group significantly enhances the binding of RSU-1069 to DNA and the subsequent formation of DNA damage.[10][12]

Inhibition of DNA Repair

A key aspect of RSU-1069's efficacy as a radiosensitizer is its ability to inhibit the repair of radiation-induced DNA damage. In combination with radiation under hypoxic conditions, RSU-1069 leads to a significant increase in the persistence of both single and double-strand DNA breaks.[16] This suggests that RSU-1069 not only increases the initial amount of DNA damage but also renders this damage less repairable by the cell's machinery.

Figure 3: Signaling pathway showing RSU-1069's effect on DNA damage and repair.

Future Directions and Derivatives

The promising preclinical data for RSU-1069 spurred the development of analogues with potentially improved therapeutic indices. Modifications, such as alkyl substitution of the aziridine ring, were explored to reduce systemic toxicity while maintaining high radiosensitizing efficiency.[17] One such analogue, RB-7040, demonstrated greater intracellular accumulation and radiosensitizing efficiency compared to RSU-1069 in vitro.[8] The exploration of such derivatives highlights the ongoing effort to refine the therapeutic window of this class of bioreductive drugs.

Conclusion

The early development of RSU-1069 marked a significant advancement in the design of drugs targeting the hypoxic tumor microenvironment. Its dual mechanism of action, combining radiosensitization with bioreductive cytotoxicity, provided a strong rationale for its clinical investigation. The preclinical data consistently demonstrated its superiority over earlier nitroimidazoles like misonidazole in terms of both hypoxic cytotoxicity and radiosensitizing efficiency. While challenges related to toxicity have been a consideration, the foundational research on RSU-1069 has provided invaluable insights into the chemical and biological principles that continue to guide the development of novel cancer therapeutics.

References

- 1. Radiosensitisers - OzRadOnc [ozradonc.wikidot.com]

- 2. afpremed.org [afpremed.org]

- 3. Studies of the in vivo and in vitro cytotoxicity of the drug RSU-1069 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The radiosensitizing and toxic effects of RSU-1069 on hypoxic cells in a murine tumor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Radiation sensitization and chemopotentiation: RSU 1069, a compound more efficient than misonidazole in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Radiation sensitization and chemopotentiation: RSU 1069, a compound more efficient than misonidazole in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Studies on the toxicity of RSU-1069 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Studies on the mechanisms of the radiosensitizing and cytotoxic properties of RSU-1069 and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Experimental pharmacokinetics of RSU-1069 and its analogues: high tumor/plasma ratios [pubmed.ncbi.nlm.nih.gov]

- 10. RSU 1069, a nitroimidazole containing an aziridine group. Bioreduction greatly increases cytotoxicity under hypoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The effects of three bioreductive drugs (mitomycin C, RSU-1069 and SR4233) on cell lines selected for their sensitivity to mitomycin C or ionising radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Induction of DNA strand breaks by RSU-1069, a nitroimidazole-aziridine radiosensitizer. Role of binding of both unreduced and radiation-reduced forms to DNA, in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Interaction of RSU 1069 and 1137 with DNA in vitro. Biological implications and mechanistic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics and cytotoxicity of RSU-1069 in subcutaneous 9L tumours under oxic and hypoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Experimental pharmacokinetics of RSU-1069 and its analogues: high tumor/plasma ratios (Journal Article) | OSTI.GOV [osti.gov]

- 16. The repair of DNA damage induced in V79 mammalian cells by the nitroimidazole-aziridine, RSU-1069. Implications for radiosensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Analogues of RSU-1069: radiosensitization and toxicity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Arsenal of RSU-1069 in Hypoxic Environments: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the molecular mechanisms of RSU-1069, a dual-function bioreductive drug and radiosensitizer, with a specific focus on its activity under hypoxic conditions. This document provides a comprehensive overview of its primary molecular targets, the signaling pathways it modulates, and the experimental methodologies used to elucidate its function.